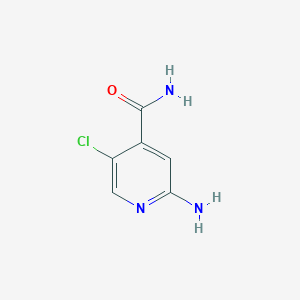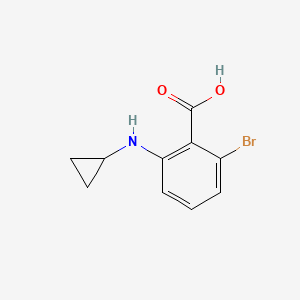
2-Amino-5-chloropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloropyridine-4-carboxamide is a chemical compound of significant interest within the field of organic chemistry. This compound, identified by its molecular formula C6H6ClN3O, is a chlorinated derivative of pyridine. It is widely utilized in various chemical synthesis processes, particularly in the pharmaceutical industry where it serves as an essential intermediate in the production of numerous drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloropyridine-4-carboxamide typically involves the chlorination of pyridine derivatives followed by amination and carboxamidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloropyridine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group enhances the nucleophilicity of the molecule, making it reactive towards electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which are essential in modifying its chemical properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Electrophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloropyridine-4-carboxamide finds extensive use in scientific research across various fields:
Wirkmechanismus
The mechanism by which 2-Amino-5-chloropyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyridine ring influence the compound’s reactivity and interactions with biological molecules, making it effective in various biochemical and pharmacological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Amino-5-chloropyridine-4-carboxamide include:
2-Amino-5-chloropyridine: A closely related compound with similar structural features and reactivity.
2-Amino-4-chloropyridine: Another chlorinated pyridine derivative with comparable chemical properties.
2-Amino-3-chloropyridine: A compound with a different substitution pattern on the pyridine ring, leading to distinct reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties to the molecule. This makes it a versatile building block in organic synthesis and a valuable intermediate in the production of various therapeutic agents .
Eigenschaften
IUPAC Name |
2-amino-5-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,8,10)(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDKCHDTGJMACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B7977851.png)




![tert-butyl N-[2-(5-bromo-2-cyanoanilino)ethyl]carbamate](/img/structure/B7977897.png)



![N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7977923.png)



